molecular formula C26H25N3O4 B5339434 N-[1-(anilinocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide

N-[1-(anilinocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide

Cat. No. B5339434
M. Wt: 443.5 g/mol
InChI Key: QMGTZKCLSLJCRE-QJOMJCCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(anilinocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide, also known as ANCCA, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. ANCCA is a member of the benzamide family of compounds, which are known to have a variety of biological activities.

Mechanism of Action

The mechanism of action of N-[1-(anilinocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide is not fully understood, but it is believed to involve the inhibition of the histone acetyltransferase (HAT) activity of the protein TIP60. TIP60 is a key regulator of gene expression and is involved in various cellular processes, including DNA repair and apoptosis. By inhibiting the HAT activity of TIP60, this compound may alter the expression of genes involved in cancer cell proliferation, apoptosis, and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of the enzyme butyrylcholinesterase, which is involved in the metabolism of various drugs and toxins.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(anilinocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide is its specificity for TIP60, which may reduce off-target effects compared to other HAT inhibitors. However, this compound has a relatively low potency compared to other HAT inhibitors, which may limit its effectiveness in vivo. Furthermore, this compound has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-[1-(anilinocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide. One direction is the optimization of the synthesis method to improve the yield and solubility of this compound. Another direction is the development of more potent analogs of this compound that may have greater therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on gene expression and cellular processes. Finally, preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models of cancer.

Synthesis Methods

The synthesis of N-[1-(anilinocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide involves the condensation of 4-tert-butylbenzaldehyde with 3-nitroaniline in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to a Wittig reaction with phosphonium ylide to form the vinylene linkage. Finally, the anilinocarbonyl group is introduced using N,N'-carbonyldiimidazole. The overall yield of this compound is approximately 20%.

Scientific Research Applications

N-[1-(anilinocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide has been shown to have potential therapeutic applications in cancer treatment. Specifically, this compound has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

IUPAC Name

N-[(Z)-3-anilino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-26(2,3)20-14-12-19(13-15-20)24(30)28-23(25(31)27-21-9-5-4-6-10-21)17-18-8-7-11-22(16-18)29(32)33/h4-17H,1-3H3,(H,27,31)(H,28,30)/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGTZKCLSLJCRE-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.